2-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-4-bromophenyl 2-chlorobenzoate
Description
The compound 2-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-4-bromophenyl 2-chlorobenzoate (CAS: 765910-97-2; MFCD05153738) is a hydrazone derivative featuring a 4-bromophenyl core linked to a 2-chlorobenzoate ester and an (E)-configured hydrazono-anilino(oxo)acetyl group . Its molecular formula is C₂₂H₁₅Br₂ClN₃O₄, with a molecular weight of 601.59 g/mol.
The compound’s structure combines halogenated aromatic systems (4-bromo and 2-chloro substituents) with a hydrazone linker, which may confer unique physicochemical properties, such as altered solubility, thermal stability, or biological activity compared to non-halogenated analogues.
Properties
CAS No. |
769147-90-2 |
|---|---|
Molecular Formula |
C22H15BrClN3O4 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H15BrClN3O4/c23-15-10-11-19(31-22(30)17-8-4-5-9-18(17)24)14(12-15)13-25-27-21(29)20(28)26-16-6-2-1-3-7-16/h1-13H,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
SKGMPWBPRUIWRC-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
- The synthetic route involves the condensation of an anilino(oxo)acetyl hydrazide with 4-bromobenzoyl chloride .
- The reaction conditions typically include refluxing the reactants in a suitable solvent (such as dichloromethane or toluene ) with a base (e.g., triethylamine ).
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include hydrogen peroxide , sodium borohydride , and alkali metal hydroxides .
- Major products formed depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis due to its unique structure.
- Biology : Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
- Medicine : May have applications in drug discovery or as a lead compound.
- Industry : Could be relevant in materials science or as a precursor for functional materials.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets or pathways .
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Substituent Variations in Hydrazone Derivatives
The following table summarizes key structural analogues and their substituent differences:
Impact of Substituents on Properties
In contrast, the methoxy group in analogues (e.g., ) increases polarity, which may enhance aqueous solubility .
Aromatic System Modifications :
- Replacement of phenyl with naphthyl (e.g., ) expands the π-conjugated system, which could enhance UV-Vis absorbance or fluorescence properties. This modification also increases molecular weight and steric hindrance.
Hydrazone Linker Configuration: The E-configuration in the target compound likely minimizes steric clashes between the anilino(oxo)acetyl group and the 2-chlorobenzoate, favoring planar geometry . Analogues with bulkier substituents (e.g., naphthyloxy in ) may exhibit restricted rotation around the hydrazone bond.
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